molecular formula C20H20N2O2 B2667012 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide CAS No. 2035006-68-7

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide

Cat. No. B2667012
CAS RN: 2035006-68-7
M. Wt: 320.392
InChI Key: NFWTZZHKNYISQT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Anti-HIV Activity

Researchers have explored indole derivatives as potential anti-HIV agents. For example, imidazole-containing compounds containing an indole scaffold were investigated for their anti-HIV-1 activity .

Anticancer Potential

While direct studies on our compound are limited, indole derivatives have shown promise in cancer research. For instance, oxochromenyl xanthenone derivatives containing an indole moiety were evaluated for their anticancer effects .

Cardioprotective Effects

Interestingly, our compound exhibits a cardioprotective profile , potentially preventing vasoconstriction and reducing hypertension-related complications .

Other Biological Activities

Indole derivatives have also been linked to various other activities, including anti-inflammatory, antitubercular, antidiabetic, and antimicrobial effects. While specific data on our compound are limited, its indole framework suggests a wide range of potential applications.

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-13,19,23H,14H2,1H3,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWTZZHKNYISQT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide

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